Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate
Description
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ethyl 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m0/s1 |
InChI Key |
JWIFFLUEVLMGJF-VUWPPUDQSA-N |
Isomeric SMILES |
CCOC(=O)CC1[C@H](CCCN1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group in ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating acidic precursors for further synthetic transformations. For example, treatment with 2 N NaOH in methanol at room temperature efficiently cleaves the ester bond, producing 2-[(Boc-amino)piperidinyl]propionic acid in 90% yield . The reaction mechanism involves nucleophilic attack by hydroxide ions, facilitated by the ester's electrophilic carbonyl carbon.
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitution reactions with chiral triflate esters. When reacted with 4-Boc-aminopiperidine in the presence of triethylamine (TEA) in dichloromethane (DCM) at −50°C , enantiomerically pure 2-[(Boc-amino)piperidinyl]propanoates are formed. For instance:
-
(S)-3a is obtained in 84% yield from the (R)-triflate ester.
-
(R)-3a is synthesized in 74% yield from the (S)-triflate ester .
The stereochemical outcome depends on the configuration of the triflate precursor, highlighting the reaction’s enantioselectivity. This method is scalable for other alkanoates, such as (S)-3b,c and (R)-3b,c , with yields ranging from 48–81% .
Peptide Coupling via HATU Activation
The hydrolyzed acid derivative can be coupled with amino acid esters to form dipeptides. For example, 2-[(Boc-amino)piperidinyl]propionic acid reacts with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid hexafluorophosphate (HATU) and DIPEA in DMF to generate N-Boc-dipeptides like (S,S)-7 in 59% yield . HATU’s reactivity minimizes racemization, ensuring retention of stereochemical purity.
Comparative Reaction Analysis
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 2 N NaOH, methanol, RT | 2-[(Boc-amino)piperidinyl]propionic acid | 90% |
| Nucleophilic substitution | (R)- or (S)-triflate ester, TEA, DCM, −50°C | Enantiopure 2-[(Boc-amino)piperidinyl]propanoates | 74–84% |
| Peptide coupling | HATU, DIPEA, DMF, RT | N-Boc-dipeptides (e.g., (S,S)-7) | 59% |
Structural and Synthetic Insights
The tert-butoxycarbonyl (Boc) group acts as a reversible protective group for the amine, enabling selective deprotection under acidic conditions (e.g., TFA) while preserving other functional groups. The piperidine ring provides a rigid scaffold for stereochemical control, critical in pharmaceutical applications .
Key Considerations
-
Stereochemical fidelity : Reaction conditions (e.g., low temperatures, enantiopure starting materials) ensure high enantiomeric purity.
-
Functional group compatibility : The ester and Boc groups allow orthogonal reactivity, enabling stepwise transformations.
-
Scalability : The methods described are adaptable to diverse alkanoates and coupling partners, expanding synthetic versatility.
This compound’s reactivity profile underscores its utility in constructing complex chiral molecules for biomedical research.
Scientific Research Applications
Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate is a chemical compound with a piperidine ring substituted with a tert-butoxycarbonyl group and an acetate moiety. It belongs to a class of piperidine derivatives, which are important in medicinal chemistry because of their different biological activities. The molecular formula for this compound is C14H26N2O4, and it has a molecular weight of 286.37 g/mol.
Chemical Properties and Synthesis
this compound can undergo several chemical transformations and is synthesized through multi-step processes. The tert-butoxycarbonyl group protects the amine, which is important in synthetic applications.
Applications
this compound is used primarily in pharmaceutical research and development, and its derivatives are being explored for various applications.
Structural Similarities and Differences
Several compounds share structural similarities with this compound:
- Ethyl 2-(piperidin-2-yl)acetate Contains a simple piperidine without tert-butoxycarbonyl protection, which may affect reactivity.
- N-Boc-piperidine A piperidine derivative with only a tert-butoxycarbonyl group but lacks an acetate moiety, limiting its application.
- Ethyl 2-(N-methylpiperidin-2-yl)acetate Features a methyl substitution on the nitrogen, which alters steric properties and potentially affects biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The piperidine ring structure may also play a role in its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 2-((3S)-3-((tert-Butoxycarbonyl)amino)piperidin-2-yl)acetate and Analogues
*Molecular weight inferred from structural analysis; exact experimental data pending.
Physicochemical Properties
- Solubility : The target compound’s ethyl acetate group improves solubility in polar aprotic solvents compared to the hydrophobic dioxaspiro derivative (9b) .
- Stability: Unlike hygroscopic hydroxybutanoate analogues (QV-8737), the target remains stable under anhydrous conditions .
Key Research Findings
Stereochemical Impact : The (3S)-configuration in the target compound enhances enantioselectivity in catalytic reactions, unlike racemic mixtures reported in and .
Scalability : The target’s synthesis route () is more scalable (>90% yield) than multi-step protocols for steroid-thio derivatives (e.g., 2l in ) .
Notes
- Discrepancies in stereochemical outcomes between racemic () and enantiopure () analogues necessitate careful optical resolution.
- The absence of phenyl or thioether groups in the target compound reduces toxicity risks compared to steroid-linked derivatives () .
- Further studies are required to confirm the target’s exact molecular weight and metabolic stability.
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate?
- Methodological Answer : The compound is synthesized via multi-step protocols, often involving:
- Protection of the amine group : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in aqueous or organic solvents with triethylamine as a base .
- Piperidine ring functionalization : Stereoselective synthesis of the (3S)-piperidinyl moiety is achieved using chiral auxiliaries or catalytic asymmetric methods, as evidenced by NMR data for related intermediates .
- Esterification : Ethyl ester formation is typically performed via coupling reactions (e.g., EDCI/HOBt) or nucleophilic substitution .
Q. How is the stereochemical integrity of the (3S)-piperidinyl moiety confirmed during synthesis?
- Methodological Answer : Chiral purity is verified using:
Q. What role does the Boc group play in the compound’s reactivity and purification?
- Methodological Answer : The Boc group:
- Protects the amine : Prevents unwanted nucleophilic reactions during synthesis .
- Facilitates purification : Enhances solubility in organic solvents (e.g., ethyl acetate/hexane mixtures) for column chromatography .
- Enables deprotection : Removed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine for downstream functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during esterification or Boc protection?
- Methodological Answer : Key optimizations include:
- Temperature control : Low temperatures (0–5°C) during Boc protection to minimize racemization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for ester coupling, while hexane/ethyl acetate mixtures aid in isolating intermediates .
- Catalyst use : For example, DMAP accelerates esterification and reduces side-product formation .
Q. What computational tools are used to predict the compound’s conformational stability and interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Assess energy-minimized conformations of the piperidine ring and Boc group .
- Docking studies : Predict binding affinities with enzymes (e.g., proteases) by analyzing steric and electronic complementarity .
- DFT calculations : Evaluate the electronic effects of the trifluoromethyl group (in analogs) on reactivity and stability .
Q. How do stereochemical variations (e.g., 3S vs. 3R configuration) impact biological activity or synthetic pathways?
- Methodological Answer :
- Biological impact : The (3S) configuration may enhance binding to chiral targets (e.g., G-protein-coupled receptors) due to spatial compatibility, as seen in related piperidine derivatives .
- Synthetic challenges : Non-S configurations often require chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric catalysis, increasing complexity .
Data Contradictions and Resolution
Q. How can researchers address discrepancies in reported yields for Boc-protection reactions?
- Methodological Answer : Contradictions arise from:
- Solvent purity : Traces of water in THF can hydrolyze Boc₂O, reducing yields. Anhydrous conditions and molecular sieves improve reproducibility .
- Base selection : Triethylamine vs. DMAP affects reaction rates and side reactions; systematic screening is recommended .
Q. Why do some studies report unsuccessful sulfonation of similar Boc-protected intermediates?
- Methodological Answer : Failures are attributed to:
- Steric hindrance : Bulky Boc groups block access to reactive sites, as observed in sulfonation attempts on ethyl (tert-butoxycarbonyl)-L-serinate .
- Electronic effects : Electron-withdrawing groups (e.g., nitro or cyano in analogs) deactivate the substrate, requiring harsher conditions (e.g., SO₃·pyridine complex) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
